molecular formula C9H11NO2 B154052 3-(Dimethylamino)benzoic acid CAS No. 99-64-9

3-(Dimethylamino)benzoic acid

Cat. No.: B154052
CAS No.: 99-64-9
M. Wt: 165.19 g/mol
InChI Key: NEGFNJRAUMCZMY-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature and chemical databases, 3-(Dimethylamino)benzoic acid is identified by a variety of names and numerical identifiers, ensuring its unambiguous recognition. The systematic IUPAC name for this compound is this compound. nih.gov It is also commonly referred to as m-(Dimethylamino)benzoic acid, reflecting the meta position of the dimethylamino substituent on the benzoic acid framework. nih.gov

A comprehensive list of its identifiers is provided in the table below, compiled from various chemical data repositories.

Identifier TypeValue
IUPAC Name This compound
CAS Number 99-64-9
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Synonyms m-(Dimethylamino)benzoic acid, N,N-Dimethyl-m-aminobenzoic acid, 3-Dimethylaminobenzoic acid
Beilstein Registry Number 2208586
EC Number 202-775-2
PubChem CID 66837

This table presents the key chemical identifiers for this compound.

The physical and chemical properties of this compound are well-documented in scientific literature. It is typically a light yellow to yellow-beige crystalline powder. lookchem.com Key properties are summarized in the following table.

PropertyValueSource
Melting Point 148-150 °C sigmaaldrich.com
Boiling Point 293.03 °C (estimate) lookchem.com
Density 1.27 g/cm³ cas.org
Solubility Soluble in methanol. Insoluble in water. lookchem.com

This table outlines the fundamental physical and chemical properties of this compound.

Historical Perspectives of Research and Discovery of this compound

While pinpointing a single moment of discovery is challenging, early academic reports on the properties of this compound can be found in mid-20th century chemical literature. For instance, a 1954 publication by Charles C. Price in the Journal of the American Chemical Society included this compound in its studies, indicating its availability and relevance to the research community at the time. cas.orgmindat.orgwikipedia.orgscispace.comacs.orgumich.edu

The industrial significance of this compound became particularly evident through patent literature related to dye manufacturing. Patents from the 1970s describe its synthesis and use as a crucial intermediate for producing dyes like Crystal Violet Lactone, a component in pressure- and heat-sensitive recording papers. epo.orggoogle.com These documents highlight the evolution of its synthesis, with various methods being developed to improve yield and purity. Early synthetic routes often involved the alkylation of 3-aminobenzoic acid. epo.org Later, methods such as the reductive alkylation of 3-aminobenzoic acid with formaldehyde (B43269), or the in-situ generation from the catalytic hydrogenation of 3-nitrobenzoic acid followed by methylation, became more prevalent. epo.orggoogle.com These historical developments underscore the compound's long-standing importance as a building block in industrial chemistry.

Significance and Academic Relevance in Contemporary Chemical Science

In modern chemical research, this compound continues to be a versatile and relevant molecule. Its utility has expanded beyond its traditional role in dye synthesis into several areas of advanced chemical science.

A Building Block in Supramolecular and Materials Chemistry:

Recent research has demonstrated the use of this compound in the synthesis of novel coordination complexes. For example, it has been used as a ligand to create lanthanide complexes that exhibit interesting fluorescence properties. mdpi.com The specific electronic nature of the dimethylamino and carboxylate groups allows it to form stable complexes with metal ions, leading to materials with potential applications in lighting and sensing technologies. mdpi.com Furthermore, studies on organotin(IV) complexes derived from this compound have revealed potential cytotoxic activities, opening avenues for its use in the design of new therapeutic agents. thescipub.comthescipub.com

Role in Analytical and Biological Chemistry:

The compound also serves as a valuable tool in analytical and biochemical studies. It has been employed as a substrate in enzymatic assays, for instance, in the quantification of peroxidase and manganese peroxidase activity. lookchem.comsigmaaldrich.com This application relies on the specific interaction of the molecule with the active site of these enzymes, leading to a measurable signal. A recent study developed a sequential staining process using 3-methyl-2-benzothiazolinone hydrazone (MBTH) and this compound for the zymographic detection of polyphenoloxidase and phenoloxidase enzymes. nih.gov

Intermediate in Organic Synthesis:

The fundamental role of this compound as an intermediate in organic synthesis remains a cornerstone of its academic relevance. It provides a scaffold that can be readily modified at the carboxylic acid group or the aromatic ring to produce a wide array of more complex molecules for various research purposes, including the development of new pharmaceutical and agrochemical candidates. vulcanchem.com Its derivatives are also being explored in the context of dye-sensitized solar cells, where the dimethylamino group can act as an electron donor in donor-π-acceptor dye architectures. scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)benzoic acid
Source PubChem
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
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InChI Key

NEGFNJRAUMCZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID7059199
Record name Benzoic acid, 3-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 3-Dimethylaminobenzoic acid
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CAS No.

99-64-9
Record name 3-(Dimethylamino)benzoic acid
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Record name 3-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 3-(dimethylamino)-
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Record name Benzoic acid, 3-(dimethylamino)-
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Record name 3-dimethylaminobenzoic acid
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Synthetic Methodologies and Reaction Pathways of 3 Dimethylamino Benzoic Acid

Reductive Methylation of 3-Aminobenzoic Acid

C₇H₇NO₂ + 2CH₂O + 2H₂ → C₉H₁₁NO₂ + 2H₂O

This method is favored due to its high yield and the avoidance of toxic alkylating agents. epo.org

Catalytic Hydrogenation with Supported Transition Metal Catalysts

The reductive methylation is carried out using a supported transition metal catalyst. google.com Noble metal catalysts are of particular importance in this process. epo.org The reaction is performed under a hydrogen pressure ranging from 1 to 40 bar. google.com The 3-Aminobenzoic acid itself can be produced in situ through the catalytic hydrogenation of 3-nitrobenzoic acid, creating a streamlined, multi-step synthesis in a single pot. google.comepo.org This initial reduction of the nitro group to an amino group is an exothermic reaction and is typically conducted at temperatures between 20°C and 120°C and hydrogen pressures of 1 to 40 bar. epo.org

Role of Buffering Agents in pH Control and By-product Limitation

Maintaining control over the pH of the reaction mixture is crucial for limiting the formation of undesirable by-products. google.com This is achieved by the addition of a buffering agent to the aqueous solution of the alkali metal or ammonium (B1175870) salt of 3-aminobenzoic acid. google.comepo.org The pH of the reaction mass after the reductive methylation is ideally maintained between 6.5 and 9.5, with a more preferred range of 7.5 to 8.5. google.comepo.org Suitable buffering agents include water-soluble carboxylic acids such as formic acid, acetic acid, tartaric acid, and citric acid. epo.org The buffering agent can be introduced before the initial reduction of 3-nitrobenzoic acid if this precursor is used. google.comepo.org

Comparison with Alkylation using Toxic Methyl Halides or Dimethyl Sulphate

Historically, an alternative method for producing 3-(Dimethylamino)benzoic acid was the alkylation of 3-Aminobenzoic acid using agents like methyl halides or dimethyl sulphate. google.comepo.org However, a significant drawback of this approach is the toxic nature of these alkylating agents. google.comepo.org The modern reductive alkylation method, utilizing formaldehyde (B43269) and a catalyst, is considered a superior and safer alternative, which has led to its widespread adoption in industrial manufacturing. epo.org

Derivatization Strategies Involving this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid group.

Esterification Reactions

Esterification is a common derivatization strategy for this compound. This reaction involves the conversion of the carboxylic acid group into an ester. For example, various benzoic acids can be esterified with phenols using the Mitsunobu reaction, which has been shown to be an effective method for producing phenyl esters in good to excellent yields. researchgate.net This reaction typically involves the use of reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net

The following table provides an overview of the key reactants and products in the synthesis and derivatization of this compound:

Compound Name Molecular Formula Role in Synthesis/Derivatization
This compoundC₉H₁₁NO₂Target Product / Starting Material for Derivatization
3-Aminobenzoic acidC₇H₇NO₂Starting Material for Reductive Methylation
3-Nitrobenzoic acidC₇H₅NO₄Precursor to 3-Aminobenzoic acid
FormaldehydeCH₂OMethylating Agent
HydrogenH₂Reducing Agent
Methyl HalideCH₃X (X=Cl, Br, I)Toxic Alkylating Agent (Older Method)
Dimethyl SulphateC₂H₆O₄SToxic Alkylating Agent (Older Method)
PhenolC₆H₆OReactant in Esterification
TriphenylphosphineC₁₈H₁₅PReagent in Mitsunobu Reaction
Diethyl azodicarboxylateC₆H₁₀N₂O₄Reagent in Mitsunobu Reaction
Diisopropyl azodicarboxylateC₈H₁₄N₂O₄Reagent in Mitsunobu Reaction

Amidation Reactions

Amidation, the formation of an amide bond, is a fundamental reaction in organic chemistry. This compound can undergo amidation reactions where its carboxylic acid group reacts with an amine. This can be achieved through various coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. For instance, methods involving the in-situ generation of acid chlorides or the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common. organic-chemistry.orgnih.gov These reactions are crucial for synthesizing a wide array of chemical structures, including those found in DNA-encoded combinatorial libraries. nih.gov

A notable synthetic route to 3-(N,N-dimethylamino)benzoic acid itself involves the reductive methylation of 3-aminobenzoic acid. epo.org This process typically uses formaldehyde as the methyl source in the presence of a hydrogen atmosphere and a transition metal catalyst. epo.org The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high conversion and purity of the final product. epo.org

Charge-Switch Derivatization for Enhanced Mass Spectrometry Analysis

Charge-switch derivatization is a powerful technique used to enhance the sensitivity and selectivity of mass spectrometry (MS) analysis, particularly for molecules that are difficult to ionize. nih.govresearchgate.netnih.gov This strategy involves chemically modifying an analyte to introduce a readily ionizable group, thereby improving its detection.

Reaction with 3-(Chlorosulfonyl)benzoic Acid

A novel charge-switch derivatization method utilizes 3-(chlorosulfonyl)benzoic acid to analyze neutral lipids that typically exhibit low ionization efficiency. nih.govresearchgate.netacs.org In this reaction, the hydroxyl groups of analytes like acylglycerols, sterols, and prenols react with 3-(chlorosulfonyl)benzoic acid in the presence of pyridine (B92270). nih.govacs.org This process attaches a sulfobenzoic acid moiety to the analyte, enabling sensitive detection in the negative ion mode of mass spectrometry. nih.gov The reaction mechanism involves the formation of a sulfonate ester, as illustrated with cholesterol. nih.govacs.org

The optimization of this derivatization reaction is critical for achieving high yields. Key parameters that are fine-tuned include the molar ratio of pyridine to 3-(chlorosulfonyl)benzoic acid, the concentration of the derivatizing agent, the reaction temperature, and the reaction time. nih.govresearchgate.net For instance, optimal derivatization of a mixture of lipids in plasma was achieved with a reaction time of 40 minutes at 60°C. nih.govresearchgate.net

Application in RP-UHPLC/MS/MS of Acylglycerols, Sterols, and Prenols

The derivatization with 3-(chlorosulfonyl)benzoic acid has been successfully applied to the analysis of complex lipid mixtures in human plasma using reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS). nih.govresearchgate.net This method significantly improves the detection limits for these lipid classes, with limits of detection for free sterols reaching as low as 15–25 pmol/mL. nih.govresearchgate.netresearchgate.net The enhanced sensitivity and selectivity allowed for the identification of 92 different lipid species, including monoacylglycerols, diacylglycerols, free sterols, and prenols, in human plasma samples. nih.govresearchgate.net The derivatized lipids exhibit characteristic fragmentation patterns in MS/MS analysis, which aids in their identification and quantification. nih.gov

Table 1: Optimized Conditions for Derivatization with 3-(Chlorosulfonyl)benzoic Acid

Parameter Optimal Condition
Molar Ratio (Pyridine:Cl-SBA) Varied by lipid class; pyridine is essential
Derivatization Agent Conc. 50 mg/mL in CH3CN
Reaction Temperature 60 °C

Derivatization with 4-(Dimethylamino)benzoic Anhydride (B1165640) for DNA Modification Analysis

The analysis of modified nucleobases in DNA is crucial for understanding epigenetic regulation. 4-(Dimethylamino)benzoic anhydride is employed as a derivatizing agent to enhance the detection of cytosine modifications such as 5-methylcytosine (B146107) (5-mC) and its oxidation products. nih.govoncotarget.comresearchgate.net This derivatization targets the amino group of cytosine, forming an amide bond and attaching the 4-(dimethylamino)benzoyl group. nih.govoncotarget.com This modification significantly improves the chromatographic separation and mass spectrometric detection of these modified bases. nih.govoncotarget.comresearchgate.net The use of this anhydride has been shown to increase the detection sensitivity for DNA modifications by up to 313-fold. researchgate.netnih.govrsc.org The reaction conditions, including temperature, time, and reagent concentrations, are optimized to achieve maximum derivatization efficiency. nih.govoncotarget.com

Derivatization for Improved Chromatographic Performance and Ionization Efficiency

Chemical derivatization is a widely used strategy to overcome challenges in liquid chromatography-mass spectrometry (LC-MS), such as poor chromatographic retention and low ionization efficiency of certain analytes. nih.govresearchgate.netaliyuncs.com By modifying the structure of an analyte, its physicochemical properties can be altered to be more favorable for analysis. google.comgoogle.com

Derivatization with reagents like 3-(chlorosulfonyl)benzoic acid not only introduces a chargeable tag for improved MS sensitivity but can also enhance chromatographic performance. nih.govresearchgate.net The modification can lead to better peak shapes and improved separation of isomers. nih.govresearchgate.net Similarly, derivatizing agents like 4-(dimethylamino)benzoyl chloride have been used to improve the detection of nonpolar compounds like steroids by introducing a group that is readily ionized in ESI-MS. aliyuncs.com

Synthesis of Deuterium (B1214612) Enriched 4-(Dimethylamino)benzoic Acid N-hydroxysuccinimide (NHS) Esters

Stable isotope labeling is a powerful tool in quantitative mass spectrometry. A set of deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) esters have been synthesized for the analysis of glycerophosphoethanolamine (B1239297) (PE) lipids. nih.govresearchgate.net These reagents, with varying degrees of deuterium labeling (d0, d4, d6, and d10), react with the primary amine group of PE lipids. nih.gov The synthesis involves preparing the deuterated 4-(dimethylamino)benzoic acid followed by its activation with N-hydroxysuccinimide. This allows for differential labeling of samples, where each sample is tagged with a different isotopic version of the reagent. nih.gov When the samples are combined and analyzed by MS, the mass difference between the tags allows for the relative quantification of PE lipids between the samples. nih.gov This method provides a universal detection strategy for all subclasses of PE lipids, which are otherwise difficult to analyze comprehensively. nih.govcaymanchem.comresearchgate.net

Table 2: Deuterium-Enriched DMABA-NHS Esters for Lipid Analysis

Reagent Deuterium Label Application
d0-DMABA-NHS None Control/Standard
d4-DMABA-NHS 4 Deuterium atoms Differential Labeling
d6-DMABA-NHS 6 Deuterium atoms Differential Labeling

Chemical Transformations and Reaction Mechanisms

Electrophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome influenced by the electronic effects of the dimethylamino and carboxylic acid substituents.

The nitration of this compound involves the introduction of a nitro (-NO₂) group onto the aromatic ring. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The dimethylamino group is a strong activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.

In a typical nitration reaction, conducted with a mixture of concentrated nitric acid and sulfuric acid, the strong acidic conditions lead to the protonation of the dimethylamino group, forming a deactivating, meta-directing anilinium ion. This transformation alters the directing influence of the nitrogen substituent. Consequently, the incoming nitro group is directed to the positions meta to both the anilinium and the carboxylic acid groups. This results in the formation of 3-nitro-5-(dimethylamino)benzoic acid as the major product.

A related compound, 4-(dimethylamino)benzoic acid, when nitrated, yields 4-(dimethylamino)-3-nitrobenzoic acid. ontosight.aibiosynth.com This further illustrates the directing power of the dimethylamino group, placing the nitro group ortho to itself and meta to the carboxylic acid. Similarly, the nitration of 2-(dimethylamino)benzoic acid with concentrated nitric acid in sulfuric acid at low temperatures yields 2-(dimethylamino)-5-nitrobenzoic acid, where the nitro group is positioned meta to the dimethylamino group.

ReactantReagentsProductReference
2-(Dimethylamino)benzoic acidConc. HNO₃, H₂SO₄, 0–5°C2-(Dimethylamino)-5-nitrobenzoic acid
4-(Dimethylamino)benzoic acidNot specified4-(Dimethylamino)-3-nitrobenzoic acid ontosight.aibiosynth.com

Reduction of Bromine

The reduction of a bromo-substituted derivative of this compound, such as 3-bromo-5-(dimethylamino)benzoic acid bldpharm.combldpharm.com, can be achieved through catalytic hydrogenation. This process involves the removal of the bromine atom and its replacement with a hydrogen atom.

The reaction is typically carried out in the presence of a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas. drhazhan.com The bromo-substituted benzoic acid derivative is dissolved in a suitable solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere, often under pressure, to facilitate the reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis to yield the debrominated product and regenerate the active catalyst.

Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aryl halides to the corresponding alkanes, although this is a less common application for this reagent which is more typically used for the reduction of carbonyls and other polar functional groups. youtube.com The use of such a strong reducing agent would also likely reduce the carboxylic acid group to a primary alcohol.

Oxidation of Dimethylamino Group

The dimethylamino group of this compound is susceptible to oxidation, a reaction that has been studied in detail for N,N-dimethylaniline and its derivatives. The oxidation can proceed through various mechanisms, often involving an initial one-electron transfer to form a radical cation. mdpi.com

The subsequent fate of this radical cation can lead to a variety of products. Common pathways include N-dealkylation to form N-methyl-3-aminobenzoic acid and formaldehyde, or oxidation to the corresponding N-oxide. nih.govcdnsciencepub.com The specific products formed depend on the oxidant and reaction conditions used.

For instance, the oxidation of N,N-dimethylaniline derivatives with reagents like benzoyl peroxide or in enzymatic systems can lead to N-demethylation. cdnsciencepub.com The mechanism often involves the formation of an iminium ion intermediate which is then hydrolyzed to the secondary amine and formaldehyde. In some cases, further oxidation can occur, leading to the formation of formamides. researchgate.net

ReactantOxidizing SystemMajor ProductsMechanism HighlightsReference
N,N-DimethylanilineBenzoyl PeroxideN-Methylaniline, FormaldehydeInitial formation of a quaternary hydroxylamine (B1172632) derivative, followed by radical decomposition. cdnsciencepub.com
N,N-Dimethylaniline DerivativesNonheme oxoiron(IV) complexN-Methylaniline derivativesRate-determining electron transfer followed by a proton transfer. researchgate.net
N,N-DimethylanilineReconstituted rabbit liver microsomal cytochrome P-448 enzyme systemN,N-Dimethylaniline N-oxideEnzymatic N-oxygenation. nih.gov

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and a bromo-substituted derivative of this compound, for example, 3-bromo-5-(dimethylamino)benzoic acid, can serve as a suitable electrophilic partner in this reaction. nih.govlibretexts.orgyonedalabs.comrsc.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. chemrxiv.org

A typical Suzuki-Miyaura reaction would involve reacting the bromo-derivative of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.

ComponentExamplesRole in Reaction
Electrophile 3-Bromo-5-(dimethylamino)benzoic acidThe source of the aryl group to be coupled.
Nucleophile Phenylboronic acid, Alkylboronic estersThe source of the second organic group.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps.
Ligand Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs)Stabilizes the palladium catalyst and influences its reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation.
Solvent Dioxane/Water, Toluene/Water, DMFSolubilizes the reactants and catalyst.

Interaction with Biological Targets

This compound and its derivatives have been shown to interact with biological molecules, particularly enzymes, highlighting their potential as probes or modulators of biological activity.

One notable interaction is the peroxidase-catalyzed oxidative coupling of this compound (DMAB). acs.orgresearchgate.netacs.org In the presence of hydrogen peroxide, horseradish peroxidase catalyzes the oxidation of a co-substrate, such as paraphenylenediamine (PPDD) or 3-methyl-2-benzothiazolinone hydrazone (MBTH), to a reactive intermediate. acs.orgnih.gov This intermediate then undergoes an electrophilic coupling reaction with DMAB to form a colored product. For example, with PPDD, an intense green-colored species is formed, while with MBTH, a deep purple indamine dye is produced. acs.orgnih.gov This reaction follows a two-substrate ping-pong mechanism and is utilized in spectrophotometric assays to measure peroxidase activity or hydrogen peroxide concentration. acs.orgresearchgate.net

Furthermore, derivatives of this compound have been investigated as inhibitors of flavin-containing monooxygenase 1 (FMO1). nih.gov Specifically, (E)-3-[2-(4-(dimethylamino)phenyl)vinyl]benzoic acid was found to be a noncompetitive inhibitor with respect to the xenobiotic substrate and NADPH, suggesting it may primarily inhibit the binding of NADPH to the enzyme. nih.gov

Biological TargetInteraction TypeOutcomeMethod of StudyReference
Horseradish PeroxidaseSubstrate in oxidative couplingFormation of a colored productSpectrophotometry acs.orgacs.org
Flavin-containing monooxygenase 1 (FMO1)InhibitionNoncompetitive inhibition of enzyme activityKinetic studies nih.gov
LipoxygenaseComponent of a colorimetric assayDetection of lipoxygenase activitySpectrophotometry researchgate.net

Synthesis of Related Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives from this compound is primarily achieved through the condensation reaction with 2-aminothiophenol (B119425). This reaction is a well-established method for the formation of the 2-substituted benzothiazole core structure. The process involves the reaction of the carboxylic acid group of this compound with the amino and thiol groups of 2-aminothiophenol, leading to cyclization and the formation of the benzothiazole ring.

One common approach involves heating a mixture of this compound and 2-aminothiophenol in the presence of a dehydrating agent or a catalyst that facilitates the condensation. Polyphosphoric acid (PPA) is a frequently used medium for this type of reaction, typically requiring elevated temperatures, often around 220°C, for several hours to drive the reaction to completion. derpharmachemica.comnih.gov The reaction mixture is then typically poured into cold water to precipitate the product, which can be further purified.

Another effective method involves the in-situ activation of the carboxylic acid. This can be accomplished by treating this compound with thionyl chloride to form the more reactive acyl chloride intermediate. researchgate.net This intermediate then readily reacts with 2-aminothiophenol, often at a lower temperature than the direct condensation with the carboxylic acid, to yield the desired benzothiazole derivative. This one-pot procedure offers a convenient and efficient route to these compounds. researchgate.net

The general reaction scheme involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the activated or protonated carboxylic acid, followed by the elimination of water and subsequent cyclization through the reaction of the thiol group to form the thiazole (B1198619) ring fused to the benzene ring.

The resulting product from the reaction of this compound and 2-aminothiophenol is 2-(3-(dimethylamino)phenyl)benzothiazole. The structural confirmation of the synthesized benzothiazole derivatives is typically carried out using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

The following table summarizes the key reactants and the expected product in the synthesis of the related benzothiazole derivative from this compound.

Interactive Data Table of Synthesis Reactants and Product

Reactant 1 Reactant 2 Expected Product
This compound2-Aminothiophenol2-(3-(Dimethylamino)phenyl)benzothiazole

Computational Chemistry and Theoretical Studies of 3 Dimethylamino Benzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of benzoic acid derivatives. scispace.comresearchgate.net By modeling the electron density, DFT allows for accurate predictions of molecular geometries, vibrational frequencies, and various electronic parameters. scispace.comresearchgate.net

Theoretical studies utilize structural optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of benzoic acid, calculations are often performed using methods like the B3LYP hybrid functional combined with basis sets such as 6-311G or 6-311++G. scispace.comresearchgate.netmdpi.com For instance, DFT calculations (B3LYP/6-311G ) for 3-(dimethylamino)benzoic anhydride (B1165640) showed that the theoretically determined gas-phase structure closely matches the one observed in the solid state, indicating that crystal packing has a negligible effect on its ground-state conformation. researchgate.net

Frequency calculations are subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface. researchgate.net This process is crucial for ensuring the stability and accuracy of the computed molecular model. researchgate.netresearchgate.net

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a foundational method for studying molecules like 3-(Dimethylamino)benzoic acid. scispace.com These calculations are often performed using software suites like Gaussian09. scispace.commdpi.com Methods such as Hartree-Fock (HF) can be used, although DFT methods that incorporate electron correlation, like B3LYP, are also widely employed and are sometimes discussed under the broader umbrella of ab initio techniques in literature. ajchem-b.comacs.org These calculations are fundamental for obtaining the electronic structure and properties that are further analyzed in HOMO-LUMO and charge distribution studies. scispace.comajchem-b.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. scispace.combohrium.com

In a study on the related p-N,N-(dimethylamino) benzoic acid (4-DMABA), DFT calculations were used to determine these frontier molecular orbitals. scispace.comresearchgate.net The HOMO-LUMO energy gap is an essential quantum mechanical descriptor that influences a wide range of chemical interactions. scispace.com For lanthanide complexes involving this compound (3-N,N-DMHBA), DFT calculations at the B3LYP/6-311G level were used to determine the excited singlet and lowest excited triplet state energies, which are related to the molecular orbitals. mdpi.com The results are presented in the table below.

Table 1: Calculated Excited State Energies for this compound

Property Energy (cm⁻¹)
Excited Singlet State 32,165
Lowest Excited Triplet State 23,100

Data sourced from DFT calculations at the B3LYP/6-311G level. mdpi.com

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. ajchem-b.commdpi.com This analysis provides insight into the distribution of electrons and helps identify electrophilic and nucleophilic sites. ajchem-b.comajchem-b.com For substituted benzoic acids, calculated Mulliken charges on atoms like oxygen, fluorine, and hydrogen have been used to understand intramolecular interactions, such as repulsive or attractive forces, which in turn influence the molecule's conformation. mdpi.com These calculations are typically performed as part of the output from DFT and Hartree-Fock methods. ajchem-b.com

Studies Related to Dye-Sensitized Solar Cells (DSSCs)

Derivatives of dimethylaminobenzoic acid have been identified as promising candidates for use in dye-sensitized solar cells (DSSCs). scispace.comresearchgate.net These compounds can function as donor-π-acceptor (D-π-A) systems, where the dimethylamino group acts as the electron donor and the carboxylic acid group serves as the electron acceptor and anchoring group to the semiconductor (e.g., TiO₂) surface. scispace.comresearchgate.net

The efficiency of a dye in a DSSC is governed by several key parameters that can be predicted using theoretical methods like DFT and Time-Dependent DFT (TD-DFT). scispace.comresearchgate.net A comprehensive study on p-N,N-(dimethylamino) benzoic acid (4-DMABA) and its derivatives highlights these crucial factors. scispace.comresearchgate.net

Energy Gaps (HOMO-LUMO): The dye's HOMO energy level must be lower (more positive) than the redox potential of the electrolyte (typically I⁻/I₃⁻), and its LUMO level must be higher (more negative) than the conduction band of the semiconductor (e.g., TiO₂). This alignment ensures efficient electron injection and dye regeneration. scispace.com

Absorption Wavelengths (λmax) and Oscillator Strengths (f): The absorption wavelength indicates the part of the solar spectrum the dye can harvest. A high oscillator strength corresponds to a strong electronic transition and efficient light absorption. scispace.com TD-DFT calculations can predict the UV-visible absorption spectra. For example, TD-B3LYP/6-311++G** calculations for 4-DMABA predicted an intense transition at 299 nm with a high oscillator strength. scispace.com

The table below summarizes the calculated parameters for 4-DMABA and one of its derivatives (with a methyl group) from a study, illustrating how these values are used to evaluate DSSC performance. scispace.com

Table 2: Calculated DSSC Efficacy Parameters for 4-DMABA (D1) and a Derivative (D1.1)

Dye HOMO (eV) LUMO (eV) Band Gap (eV) λmax (nm) Oscillator Strength (f)
D1 (4-DMABA) -5.73 -1.55 4.18 299.16 0.6019
D1.1 -5.60 -1.50 4.10 305.81 0.6276

Data obtained from gas-phase calculations using the B3LYP/6-311++G* level of theory.* scispace.com

These theoretical investigations are vital for designing and screening new, efficient organic dyes for solar energy applications, providing a molecular-level understanding that complements experimental work. scispace.comresearchgate.net

Investigation of Electron Injection and Regeneration Driving Forces

A thorough search of scientific literature and chemical databases yielded no specific studies focused on the computational investigation of electron injection and regeneration driving forces for this compound. This type of analysis is fundamental to assessing a compound's suitability as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). Such studies typically involve Density Functional Theory (DFT) calculations to determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to predict the efficiency of electron transfer from the dye to a semiconductor and the subsequent regeneration of the dye. The absence of such data suggests that this compound has not been a significant focus of research in this particular field.

Computational Modeling of Molecularly Imprinted Polymers (MIPs)

There is no available research detailing the computational modeling of molecularly imprinted polymers (MIPs) using this compound as the template molecule. The design of effective MIPs relies heavily on computational methods to predict the optimal functional monomer and solvent conditions that will lead to the formation of stable and selective binding cavities for the template.

No data could be located regarding the specific template-monomer complex interactions or the calculation of binding energies between this compound and various functional monomers. This crucial step in MIP design involves modeling the non-covalent interactions between the template and potential monomers (such as methacrylic acid or acrylamide) to quantify the stability of the pre-polymerization complex. The binding energy is a key indicator of the likely success of the imprinting process. Without these computational studies, the selection of an appropriate monomer for imprinting this compound remains theoretical.

While some studies mention the presence of hydrogen bonds in the crystal structures of lanthanide complexes containing 3-(Dimethylamino)benzoate as a ligand mdpi.com, there are no computational analyses specifically investigating the hydrogen bond interactions between this compound (as a template) and functional monomers within a pre-polymerization complex for MIPs. Such studies are vital for understanding the specific forces that stabilize the template-monomer assembly, which is a cornerstone of the molecular imprinting technique. The carboxyl group on the molecule provides a potential site for hydrogen bonding, but its specific interactions and stability with common monomers have not been computationally explored in the available literature.

Supramolecular Chemistry and Self Assembly of 3 Dimethylamino Benzoic Acid Analogues

Hydrogen-Bond-Directed Assembly in Ternary Supermolecules

The predictable nature of hydrogen bonding is a cornerstone of crystal engineering, enabling the rational design of multicomponent crystals, or co-crystals. In the case of 3-(Dimethylamino)benzoic acid analogues, their acidic and basic functionalities have been harnessed to direct the assembly of ternary supermolecules.

Research has demonstrated the successful synthesis of a three-component supermolecule from a 1:1:1 mixture of 3,5-dinitrobenzoic acid, isonicotinamide, and 4-(dimethylamino)benzoic acid. nih.govscispace.com The assembly of this ternary cocrystal is governed by a hierarchy of hydrogen-bonding interactions. A "primary" and more robust hydrogen bond forms between the stronger acid (3,5-dinitrobenzoic acid, pKa = 2.8) and the most basic site, the pyridine (B92270) nitrogen of isonicotinamide. nih.govscispace.comrsc.org Concurrently, a "secondary," weaker hydrogen bond connects the weaker acid (4-(dimethylamino)benzoic acid, pKa = 4.3) with the less basic amide group of isonicotinamide. nih.govscispace.comrsc.org

This hierarchical approach has been extended to other systems. For example, a ternary supermolecule was formed using 3,5-dinitrobenzoic acid, 4-nitrobenzoic acid (a weaker acid), and 1,3-bis(4-pyridyl)propane, which has two potential hydrogen-bond acceptor sites. rsc.org The stronger acid preferentially binds to the more basic nitrogen atom, while the weaker acid binds to the less basic one, showcasing the fine balance of intermolecular forces required for the preconceived assembly of supermolecules. nih.govrsc.org This strategy allows for the construction of complex architectures by methodically selecting components with appropriate and complementary hydrogen bonding capabilities. rsc.org

Formation of Lanthanide Complexes

This compound (3-N,N-DMHBA) has proven to be an effective ligand for the synthesis of novel lanthanide complexes, which are of significant interest due to their unique photoluminescent and magnetic properties. mdpi.comnih.govnih.gov The carboxylate group of the deprotonated 3-(Dimethylamino)benzoate (3-N,N-DMBA) acts as the primary coordination site for the lanthanide ions, while the dimethylamino group can influence the electronic properties and stability of the resulting complexes. mdpi.comnih.gov

The introduction of a second, neutral ligand, such as 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy), enhances the stability of the complexes. mdpi.comnih.gov The rigid structure of such nitrogen-containing heterocyclic ligands helps to create a stable coordination framework around the lanthanide ion. nih.gov The synthesis of these complexes is typically achieved through solvent evaporation methods. mdpi.comnih.gov

X-ray diffraction analysis has been instrumental in elucidating the intricate structures of lanthanide complexes involving 3-(Dimethylamino)benzoate. For instance, two isostructural complexes with the general formula [Ln(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA), where Ln = Gadolinium (Gd) or Terbium (Tb), have been synthesized and characterized. mdpi.comnih.govnih.gov

These complexes crystallize in a monoclinic system with a P2₁/n space group. mdpi.comnih.gov The central lanthanide ion (Gd³⁺ or Tb³⁺) is eight-coordinated, adopting a distorted square antiprism geometry. nih.gov The structure is dimeric, meaning each unit consists of two lanthanide centers. mdpi.comnih.govnih.gov In these dimers, the two metal ions are bridged by carboxylate groups from the 3-N,N-DMBA ligands. The coordination sphere of each lanthanide ion is completed by the nitrogen atoms of the bipyridine ligand and oxygen atoms from the carboxylate groups. nih.gov These dimeric units are further linked by intermolecular hydrogen bonds, such as C-H···π and C-H···O interactions, to form one- and two-dimensional supramolecular structures. mdpi.comnih.gov

Table 1: Crystallographic Data for Lanthanide Complexes with this compound

Parameter [Gd(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA) [Tb(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA)
Formula C₁₀₂H₁₀₆Gd₂N₈O₁₂ C₁₀₂H₁₀₆Tb₂N₈O₁₂
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/n
Coordination No. 8 8
Coordination Geo. Square Antiprism Square Antiprism

Data sourced from studies on lanthanide complexes. mdpi.comnih.gov

The thermal stability and thermodynamic properties of these lanthanide complexes have been investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.comnih.gov TGA studies show that the complexes exhibit good thermal stability, with decomposition starting at temperatures around 445 K to 478 K. mdpi.com The decomposition process typically occurs in multiple steps, beginning with the loss of the uncoordinated (free) this compound molecules, followed by the coordinated ligands, eventually forming the corresponding stable lanthanide oxides at higher temperatures. mdpi.com

Low-temperature heat capacity measurements have been performed to determine the thermodynamic functions of these complexes, such as enthalpy and entropy. mdpi.comnih.gov The molar heat capacities were found to increase with rising temperature from 1.9 K to 300 K. mdpi.com These experimental heat capacity values can be fitted to polynomial equations to calculate smoothed thermodynamic functions over the measured temperature range. mdpi.comiaea.org Such data is crucial for understanding the stability and potential applications of these materials, for instance, as low-temperature heat-resistant materials. mdpi.com

Lanthanide complexes are renowned for their characteristic luminescence, which arises from f-f electronic transitions of the metal ions. However, these transitions are often inefficient. The luminescence can be significantly enhanced through the "antenna effect," where organic ligands absorb light energy and efficiently transfer it to the central lanthanide ion. mdpi.comresearchgate.net

The terbium complex, [Tb(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA), exhibits the characteristic green luminescence of the Tb³⁺ ion. mdpi.com The fluorescence spectrum shows sharp emission bands corresponding to the ⁵D₄ → ⁷Fₙ transitions of Tb³⁺. mdpi.com The fluorescence decay curve for this complex was found to be biexponential, indicating that the Tb³⁺ ions occupy at least two different local environments within the crystal lattice. mdpi.com The calculated fluorescence lifetime was 0.4709 ms. mdpi.com The energy transfer from the triplet state of the ligands to the emissive ⁵D₄ level of the Tb³⁺ ion is an effective process, making these materials promising for applications in luminescent devices. mdpi.comnih.gov

Heteromeric Intermolecular Interactions in Binary Co-crystals

The study of binary co-crystals containing analogues of this compound provides insight into the competition and hierarchy of intermolecular interactions. When 4-(dimethylamino)benzoic acid (4-dmaba), a structural analogue, was co-crystallized with 3,5-dinitrobenzoic acid (3,5-dnba), an interesting structural outcome was observed. researchgate.net

Contrary to what might be expected from the potential for acid-base interactions, no hydrogen bonding occurred between the carboxylic acid group of 4-dmaba and that of 3,5-dnba. researchgate.net Instead, the crystal structure is characterized by the formation of homomolecular acid-acid dimers for both components. researchgate.net This suggests that in this particular system, the self-association of identical molecules into robust dimers is energetically more favorable than the formation of heterodimers between the two different acids. This phenomenon highlights the complexity of predicting supramolecular synthons, as subtle electronic and steric factors can favor homomeric interactions over heteromeric ones. researchgate.net

In other systems, however, heterodimer formation is observed. For instance, the 1:1 adducts of 3,5-dinitrocinnamic acid with 4-(N,N-dimethylamino)benzoic acid does form heterodimers, indicating that small changes in the molecular structure can significantly alter the preferred self-assembly pathway. iucr.org

Self-Assembly of Carboxylic Acid Dimers

The carboxylic acid functional group is a powerful and reliable tool in supramolecular chemistry, known for its strong tendency to form robust hydrogen-bonded dimers. This self-assembly motif, specifically the R²₂(8) graph set notation, is a recurring feature in the crystal structures of this compound analogues and their co-crystals.

Applications in Advanced Materials and Systems

Use as a Ligand in Organotin(IV) Complexes

3-(Dimethylamino)benzoic acid has been successfully employed as a ligand in the synthesis of various organotin(IV) complexes, leading to a range of structurally diverse compounds. These complexes are of interest due to their potential applications, stemming from their unique coordination geometries and molecular structures. thescipub.commonash.edu

Synthesis and Structural Diversity (Monomer, Dimeric, Oligomeric)

The synthesis of organotin(IV) complexes with this compound typically involves the reaction of the acid with an appropriate organotin(IV) oxide or hydroxide. These reactions have been shown to yield a variety of structural motifs, including monomeric and dimeric species. thescipub.comthescipub.com The resulting structure is largely influenced by the nature of the organic substituents on the tin atom and the stoichiometry of the reactants. thescipub.comajbasweb.com

For instance, the reaction of this compound with dibutyltin(IV) oxide can produce a monomeric complex, {3-[N(CH₃)₂]C₆H₄COO}₂(C₄H₉)₂Sn. thescipub.comthescipub.com In contrast, reactions with dimethyltin(IV) oxide or dibutyltin(IV) oxide under different conditions can lead to the formation of dimeric distannoxane structures, such as [{3-[N(CH₃)₂]C₆H₄COO(R)₂Sn}₂O]₂, where R is a methyl or butyl group. thescipub.comthescipub.com These dimeric structures are part of a broader class of organotin(IV) carboxylates that can also form hexameric and oligomeric assemblies. thescipub.com

The synthesis of a triphenyltin(IV) derivative, 3-[N(CH₃)₂]C₆H₄COO(C₆H₅)₃Sn, has also been reported, further exemplifying the versatility of this compound in forming stable organotin complexes. thescipub.comthescipub.com

Table 1: Examples of Organotin(IV) Complexes with this compound Ligands

Complex Type Chemical Formula Reference
Monomer {3-[N(CH₃)₂]C₆H₄COO}₂(C₄H₉)₂Sn thescipub.comthescipub.com
Dimer [{3-[N(CH₃)₂]C₆H₄COO(CH₃)₂Sn}₂O]₂ thescipub.comthescipub.com
Dimer [{3-[N(CH₃)₂]C₆H₄COO(C₄H₉)₂Sn}₂O]₂ thescipub.comthescipub.com
Monomer 3-[N(CH₃)₂]C₆H₄COO(C₆H₅)₃Sn thescipub.comthescipub.com

Coordination via Oxygen Atoms from Carboxylate Anions

Spectroscopic studies, particularly infrared (IR) spectroscopy, have confirmed that the coordination of the 3-(dimethylamino)benzoate ligand to the tin(IV) center occurs through the oxygen atoms of the carboxylate group. thescipub.commonash.eduthescipub.com The mode of coordination of the carboxylate anion can vary, leading to different structural arrangements and coordination numbers for the tin atom.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹⁹Sn NMR, has been instrumental in determining the coordination number of the tin atom in solution. These studies have shown that the tin atoms in the monomeric dibutyltin(IV) complex and the dimeric complexes are typically five-coordinated, while the triphenyltin(IV) complex features a four-coordinated tin atom in solution. thescipub.comthescipub.com

Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands

No specific information was found in the search results regarding the use of This compound as a ligand in ruthenium olefin metathesis catalysts featuring N-heterocyclic carbene ligands. Research in this area has prominently featured the isomeric 4-(Dimethylamino)benzoic acid . mdpi.comacs.orgnih.govresearchgate.net

Role in Dye-Sensitized Solar Cells (DSSCs)

The search results did not yield specific information on the role of This compound in dye-sensitized solar cells. Studies on benzoic acid derivatives in DSSCs have primarily focused on other isomers, such as p-N,N-(dimethylamino)benzoic acid (4-DMABA), as donor-π-acceptor systems. scispace.comrsc.org

Analytical Methodologies and Biochemical Applications

Enzymatic Activity Quantification

3-(Dimethylamino)benzoic acid is a versatile substrate used in several spectrophotometric methods to measure the activity of various oxidase and peroxidase enzymes. nih.govrsc.org

A highly sensitive and widely used chromogenic assay for peroxidase activity is based on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and this compound. acs.org In the presence of hydrogen peroxide (H₂O₂), peroxidase enzymes catalyze the reaction between MBTH and DMAB. This enzymatic reaction results in the formation of a deep purple indamine dye. acs.orgavantiresearch.com This colored product has a broad absorption band with a maximum absorbance typically observed at 590 nm. acs.orgmsu.edu

The assay's high sensitivity allows for the determination of peroxidase concentrations in picomolar amounts. acs.org It can be employed using either a rate-determining or a fixed-time method. acs.org This assay has also been adapted for measuring hydrogen peroxide itself and for use in peroxidase-coupled reactions, such as in enzyme immunoassays. acs.org A novel spectrophotometric method has also been developed using paraphenylenediamine dihydrochloride (B599025) (PPDD) and DMAB, which produces an intense green-colored species. avantiresearch.commdpi.com

Table 1: Comparison of Peroxidase Assay Methods Using DMAB This table is interactive. You can sort and filter the data.

Coupled Reagent Final Chromophore Max Absorbance (λmax) Application
MBTH Indamine Dye (Purple) 590 nm Peroxidase quantification, H₂O₂ measurement

The assay involving the oxidative coupling of MBTH and DMAB is particularly effective for determining the activity of manganese peroxidase (MnP), an enzyme crucial in lignin (B12514952) degradation by white-rot fungi. nih.govmsu.edu The reaction requires the presence of H₂O₂, Mn²⁺, and the MnP enzyme, which together facilitate the coupling of MBTH and DMAB to produce a deep purple-blue chromophore with an absorption peak at 590 nm. msu.edu

This method is noted for its high molar extinction coefficient (ε = 53,000 M⁻¹ cm⁻¹), which makes it sensitive enough to detect very low levels of MnP activity. msu.edu Studies have shown that among various substrates tested for MnP activity in extracts from straw solid substrate fermentations, the MBTH/DMAB system yielded the highest activity readings. avantiresearch.com The assay exhibits minimal interference from other enzymes like lignin peroxidase and laccase at typical concentrations, enhancing its specificity for MnP. msu.edu

A specialized zymography technique utilizes this compound in conjunction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) for the sequential in-gel detection of polyphenoloxidase (e.g., laccase) and phenoloxidase (e.g., lignin peroxidase) activities. aliyuncs.comavantiresearch.com This method allows for the differential visualization of both enzyme types within the same polyacrylamide gel following native electrophoresis. aliyuncs.com

The process involves two staining stages:

Polyphenoloxidase (Laccase) Detection : The gel is first incubated in a revealing solution containing the MBTH-DMAB substrate. Laccase activity is identified by the formation of a distinct purple band. aliyuncs.comresearchgate.net

Phenoloxidase (Peroxidase) Detection : Following the visualization of laccase, hydrogen peroxide (H₂O₂) is added to the same gel. The appearance of new or intensified bands indicates phenoloxidase or peroxidase activity. aliyuncs.comresearchgate.net

This sequential staining technique has demonstrated high sensitivity, capable of detecting enzyme activities as low as 1.56 Activity Unit/mL. aliyuncs.comavantiresearch.com It offers a significant advantage over other substrates like guaiacol (B22219) by providing greater sensitivity and minimal interference, facilitating simultaneous studies of enzyme expression. aliyuncs.com

Analysis of Glucose Content in Starch and Soluble Sugars Extraction

This compound is used in an analytical procedure to quantify glucose content derived from the extraction of starch and soluble sugars. nih.govrsc.orgspringernature.com This application is an extension of the peroxidase assay, employing a coupled enzyme system.

The analysis is based on the following principle:

Glucose Oxidase Reaction : The enzyme glucose oxidase is used to specifically oxidize glucose. This reaction produces gluconic acid and hydrogen peroxide (H₂O₂). acs.org

Peroxidase Reaction : The H₂O₂ generated in the first step becomes the substrate for a peroxidase-catalyzed reaction. In the presence of peroxidase, H₂O₂ oxidatively couples MBTH and DMAB. acs.org

Colorimetric Quantification : The resulting indamine dye, with its characteristic purple color and absorbance at 590 nm, is measured. The intensity of the color is directly proportional to the amount of H₂O₂ produced, which in turn is proportional to the initial concentration of glucose in the sample. acs.org

This coupled assay allows for the sensitive measurement of glucose at micromolar concentrations. acs.org By first pre-incubating a sample with α-glucosidase to break down maltose (B56501) into glucose, the same system can also be adapted to measure maltose concentrations. acs.org

Table 2: Key Components in the DMAB-based Glucose Assay This table is interactive. You can sort and filter the data.

Component Role
Glucose Oxidase Enzyme that specifically oxidizes glucose, producing H₂O₂.
Peroxidase Enzyme that catalyzes the color-forming reaction.
This compound (DMAB) Chromogenic substrate that forms part of the final dye.
3-methyl-2-benzothiazolinone hydrazone (MBTH) Chromogenic substrate that couples with DMAB.

LC/MS Analysis of Lipids

Based on a review of the available scientific literature, there is no evidence to suggest that this compound is used as a derivatizing agent for the analysis of lipids by Liquid Chromatography-Mass Spectrometry (LC/MS). Research in this area frequently cites the use of its isomer, 4-(Dimethylamino)benzoic acid , and its activated derivatives (e.g., DMABA-NHS ester) to tag lipids, thereby enhancing their ionization efficiency and detection sensitivity in MS analysis. mdpi.comaliyuncs.comresearchgate.net

Similarly, for the sensitive detection of DNA modifications via LC/MS, the available research points to the use of 4-(dimethylamino) benzoic anhydride (B1165640) , an isomer derivative of the compound . nih.govacs.org This reagent is used to derivatize modified nucleobases such as 5-methylcytosine (B146107) (5mC) and its oxidation products (5hmC, 5fC, 5caC), which significantly increases their detection sensitivity in subsequent mass spectrometry analysis. nih.gov There is no information in the provided search results indicating that this compound is used for this application.

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
This compound DMAB
3-methyl-2-benzothiazolinone hydrazone MBTH
Hydrogen peroxide H₂O₂
Paraphenylenediamine dihydrochloride PPDD
Manganese Mn
Lignin peroxidase LiP
Laccase
Guaiacol
Glucose
Glucose oxidase
Maltose
α-glucosidase
4-(Dimethylamino)benzoic acid
4-(dimethylamino) benzoic anhydride
5-methylcytosine 5mC
5-hydroxymethylcytosine 5hmC
5-formylcytosine 5fC

Environmental Fate and Degradation Research

Biopurification Systems for Pesticide Degradation

3-(Dimethylamino)benzoic acid (DMAB) is utilized in environmental research, specifically in the study of biopurification systems designed to degrade pesticides. These systems often consist of a "biomixture" of soil, peat, and straw that fosters microbial populations capable of breaking down contaminants. fishersci.nonih.gov

DMAB's primary role in this context is not as a contaminant being treated, but as a chemical reagent in laboratory assays to measure the activity of specific lignin-degrading enzymes, such as manganese peroxidase (MnP). nih.govnih.govconicet.gov.ar The assay involves the oxidative coupling of DMAB with 3-methyl-2-benzothiazolinone hydrazone (MBTH), which produces a colored compound that can be measured spectrophotometrically. nih.govnih.govconicet.gov.ar The level of enzyme activity is a key indicator of the biomixture's potential to degrade complex organic pollutants like pesticides. nih.gov

For instance, studies on the degradation of pesticides like carbendazim (B180503) and pesticide mixtures containing atrazine (B1667683) and chlorpyrifos (B1668852) have used the MBTH-DMAB method to assess the enzymatic activity of the microbial communities within the biopurification systems. fishersci.nonih.gov These studies help in optimizing the composition of biomixtures for efficient pesticide removal by evaluating how different organic materials support the growth of relevant microorganisms and their enzymatic machinery. fishersci.no

Degradation Products and Environmental Parameters

The environmental distribution and persistence of a chemical are governed by its physical and chemical properties. While comprehensive experimental data for this compound is not always available, its key environmental parameters can be outlined based on existing data and estimations.

There is conflicting information regarding the water solubility of this compound. Several chemical suppliers classify it as "insoluble in water". chemicalbook.comchemicalbook.comfishersci.com However, other sources provide a quantitative value, with one supplier listing the solubility as 50 mg/mL, though noting the resulting solution may be slightly hazy and yellow. sigmaaldrich.com This suggests a moderate to high solubility.

The Bioconcentration Factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms. There is no experimentally determined BCF value for this compound in the reviewed literature. fishersci.com The BCF can be estimated from the Log Kow value. cefic-lri.org The Log Kow of 1.6 for this compound suggests a low potential for bioconcentration in aquatic organisms. nih.gov A safety data sheet for a related compound, ethyl 4-dimethylaminobenzoate, which has a higher log Pow of 3.2, also reports no available BCF data but notes it may have some potential to bioaccumulate. fishersci.no

Specific data on the half-life of this compound in air, water, and soil are not available in the current scientific literature. The persistence of the compound in these environmental compartments would depend on various factors, including sunlight (photodegradation), microbial activity (biodegradation), and chemical reactions with other substances present in the environment. As discussed in the following section, the compound is susceptible to degradation by oxidizing agents, which would influence its persistence in environments where such agents are present. nih.govjeeng.net

Impact of Oxidizing and Chlorinating Agents

Research on the structurally similar UV filter, 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA), provides significant insight into how this compound might behave in the presence of oxidizing and chlorinating agents, which are commonly used in water and wastewater treatment. nih.govjeeng.net

Studies show that ODPABA is unstable and degrades when exposed to agents like sodium hypochlorite (B82951) (a chlorinating agent), hydrogen peroxide, or ozone, particularly when combined with UV radiation. jeeng.netresearchgate.net The degradation of ODPABA can proceed via hydrolysis to form p-(dimethylamino)benzoic acid (DMABA), an isomer of the target compound. nih.gov The presence of the dimethylamino group on the benzene (B151609) ring makes the molecule highly reactive towards chlorine. jeeng.net

The reaction with sodium hypochlorite, especially, can lead to the formation of numerous by-products, including halogenated organic metabolites. jeeng.net The formation of these chlorinated derivatives is a concern as they can sometimes be more toxic than the parent compound. jeeng.net The degradation with ozone and hydrogen peroxide also occurs, though it may proceed more slowly and generate fewer by-products compared to chlorination. jeeng.netresearchgate.net For instance, the ozonation of ODPABA in the presence of UV radiation was found to yield 4-(methylamino)benzoic acid as one of the identified products. jeeng.net This indicates that the dimethylamino group is a primary site for oxidative attack.

Environmental Impact of Related Azo Dyes

This compound serves as an important intermediate in the manufacture of certain dyes and pigments. ua.pt This links the compound to the environmental impact of the azo dye industry. Azo dyes are the largest and most diverse class of synthetic dyes used commercially. nih.gov

A significant environmental concern with azo dyes is their persistence in wastewater and their potential to break down under anaerobic (low-oxygen) conditions, such as those found in sediments or some wastewater treatment stages. conicet.gov.ar This breakdown can occur through the reductive cleavage of the characteristic azo bond (-N=N-). nih.gov This process can release the constituent aromatic amines from which the dye was synthesized. nih.gov

Many aromatic amines are known to be more toxic, and potentially mutagenic or carcinogenic, than the parent dye molecule. nih.gov For example, Basic Yellow 28, a synthetic azo dye, is noted for its resistance to biodegradation and the potential for its breakdown products to induce mutations. The release of these aromatic amines from dye-containing industrial effluents into water bodies poses a significant risk to aquatic ecosystems and human health. nih.gov

Future Research Directions and Unexplored Potential

Advancements in Synthetic Efficiency and Yield

The industrial production of 3-(Dimethylamino)benzoic acid is critical, as it serves as a key intermediate for manufacturing dyes and other specialty chemicals. google.com Traditional synthesis methods, such as the alkylation of 3-aminobenzoic acid with toxic reagents like methyl halides or dimethyl sulphate, present significant disadvantages. epo.org A more prominent method involves the reductive alkylation of 3-aminobenzoic acid with formaldehyde (B43269), often using a noble metal catalyst. epo.org The 3-aminobenzoic acid can even be generated in situ from the catalytic hydrogenation of 3-nitrobenzoic acid. google.comepo.org

Recent advancements have focused on optimizing this reductive methylation process to improve both yield and purity for industrial-scale manufacturing. google.com Patented improvements describe a process involving the controlled, continuous addition of formaldehyde to an aqueous solution of an alkali metal or ammonium (B1175870) salt of 3-aminobenzoic acid. google.comepo.orggoogleapis.com This reaction is conducted under hydrogen pressure with a supported transition metal catalyst, while gradually increasing the temperature. google.comepo.orggoogleapis.com A key innovation is the use of a buffering agent, such as citric acid or acetic acid, to maintain the pH of the reaction mixture between 6.5 and 9.5. google.comepo.org This pH control is crucial for limiting the formation of unwanted by-products. google.com These refined conditions have been reported to achieve conversions from 3-nitrobenzoic acid to 3-(N,N-dimethylamino)benzoic acid as high as 99%. google.comepo.orggoogleapis.com

ParameterConditionPurpose/ResultCitation
Starting Material 3-aminobenzoic acid (or 3-nitrobenzoic acid in situ)Precursor for methylation google.comepo.org
Methylating Agent Formaldehyde (50% methanolic solution)Provides methyl groups google.comepo.org
Catalyst Supported transition metal (e.g., Pd-C)Facilitates hydrogenation and reductive alkylation google.comepo.org
Hydrogen Pressure 1 to 40 barReductive environment google.comepo.orggoogleapis.com
Temperature 20°C to 120°C (gradually raised)Controls reaction rate google.comepo.orggoogleapis.com
pH Control Buffering agent (e.g., citric acid, acetic acid)Maintains pH 6.5-9.5 to limit by-products google.comepo.org
Yield Up to 99%High-efficiency conversion epo.orggoogleapis.com

Development of Novel Derivatization Reagents

The structural backbone of this compound makes it and its isomers valuable precursors for developing novel derivatization reagents, particularly for analytical chemistry applications like liquid chromatography-mass spectrometry (LC-MS). researchgate.net While not always necessary, derivatization can significantly enhance the ionization efficiency, chromatographic separation, and detection sensitivity of target molecules that are otherwise difficult to analyze. researchgate.net

Researchers have synthesized stable isotope-labeled versions of dimethylaminobenzoic acid to serve as derivatization reagents. For example, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents have been developed to react with the primary amine group of glycerophosphoethanolamine (B1239297) (PE) lipids. nih.gov This labeling strategy allows for the universal detection of all PE lipid subclasses and enables differential analysis and internal standardization in complex biological samples. nih.gov Similarly, deuterium-labeled 4-(dimethylamino)-benzoic acid (D4-DMBA) has been used to tag hydroxyl-containing steroid hormones, improving detection sensitivity by 1 to over 500-fold in UPLC-MRM analysis. rsc.org

The core structure is also incorporated into more complex reagents. For instance, 4-(dimethylamino)benzoyl chloride, an acid chloride derivative, has been used in the synthesis of tagged N-heterocyclic carbene ligands for ruthenium olefin metathesis catalysts. mdpi.com Another example is the use of 4-(dimethylamino)benzoic acid in the multi-step synthesis of amine transfer reagents for copper-hydride-catalyzed hydroamination reactions, which are used to produce chiral secondary amines. mit.edu

Derivatization Reagent Based OnTarget AnalyteAnalytical TechniquePurposeCitation
Deuterium-labeled 4-(dimethylamino)benzoic acid (DMABA) NHS esterGlycerophosphoethanolamine (PE) lipidsLC-MS/MSUniversal detection, differential labeling, internal standard nih.gov
Deuterium-labeled 4-(dimethylamino)-benzoic acid (D4-DMBA)Hydroxyl-containing steroidsUPLC-MRMEnhance detection sensitivity rsc.org
4-(dimethylamino)benzoyl chlorideN-Heterocyclic Carbene LigandsSynthesis of Ruthenium CatalystsCreate tagged catalysts for specific applications mdpi.com
4-(dimethylamino)benzoic acidAmine Transfer ReagentsCuH-Catalyzed HydroaminationSynthesis of chiral secondary amines mit.edu

Expanded Applications in Material Science

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced materials. The presence of both an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group on an aromatic ring allows for the creation of materials with interesting photoactive and coordination properties. vulcanchem.commdpi.com

One significant area of research is the synthesis of coordination polymers and metal-organic frameworks. Novel lanthanide complexes have been synthesized using this compound and 5,5′-dimethyl-2,2′-bipyridine as ligands. mdpi.com These complexes form dimeric structures and exhibit specific thermal decomposition pathways and fluorescence properties, which are crucial for developing new luminescent materials. mdpi.com

In polymer science, derivatives of aminobenzoic acids are being explored for creating functional polymers. In one study, a derivative, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, was synthesized from the degradation of Poly(ethylene terephthalate) (PET) plastic waste. researchgate.net This molecule was then used as a template to create a molecularly imprinted polymer (MIP) with high selectivity, demonstrating a novel approach to recycling plastic waste into high-value materials for separation technologies. researchgate.net Furthermore, derivatives like 4-(dimethylamino)benzoyl chloride have been attached to N-heterocyclic carbene ligands to create specialized ruthenium catalysts for ring-opening metathesis polymerization, a powerful technique for synthesizing advanced polymers. mdpi.com

Application AreaSpecific Use of this compound or its DerivativeResulting Material/FunctionCitation
Luminescent Materials Ligand for lanthanide complexes (Gd, Tb)Dimeric complexes with specific thermal and fluorescence properties mdpi.com
Polymer Chemistry Template for molecularly imprinted polymers (MIPs) from PET wasteHighly selective polymers for separation applications researchgate.net
Catalysis Component of a tagged N-heterocyclic carbene ligandRuthenium catalysts for olefin metathesis and advanced polymer synthesis mdpi.com
Photoactive Materials General structural motifDevelopment of materials that respond to light vulcanchem.com

Further Elucidation of Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes and designing new reactions. Research involving this compound and its analogs contributes to this fundamental knowledge base. Studies employ a combination of experimental techniques, such as kinetics and spectroscopy, and computational modeling to map out reaction pathways. mdpi.comacs.orgresearchgate.net

The thermal decomposition mechanism of lanthanide complexes containing 3-(Dimethylamino)benzoate ligands has been investigated using thermogravimetric analysis coupled with infrared spectroscopy (TG-DSC/FTIR). mdpi.com This technique allows for the step-by-step identification of gaseous products released during decomposition, providing insight into the stability of the coordination complex and the nature of the ligand bonding. mdpi.com

In the field of catalysis, mechanistic studies have shown how the electronic properties of benzoic acid derivatives can influence reaction rates and outcomes. For example, in copper-catalyzed hydroamination reactions, using an amine electrophile with a 4-diethylaminobenzoate group—an analog of this compound—led to a threefold rate enhancement compared to an unsubstituted benzoate (B1203000) group. acs.org This effect is attributed to the electronic influence of the dialkylamino group on the regeneration of the active copper hydride catalyst. acs.org The photolysis mechanism of arylcarbonylmethyl esters of benzoic acid has also been elucidated, identifying key transient intermediates like triplet enols and photoenols through laser flash photolysis. acs.org Such studies are crucial for the development of photoremovable protecting groups used in organic synthesis and chemical biology. acs.org

Computational Design of Novel Analogs with Tailored Properties

Computational chemistry has emerged as a powerful tool for accelerating the discovery and design of new molecules with specific, tailored properties. By using methods like Density Functional Theory (DFT), researchers can predict molecular structures, electronic properties, and reaction energetics, guiding synthetic efforts toward the most promising candidates. researchgate.netscispace.com

In material science, DFT and time-dependent DFT (TD-DFT) have been used to study p-N,N-(dimethylamino)benzoic acid derivatives as potential dyes for dye-sensitized solar cells (DSSCs). scispace.com These computational models help visualize structural, electronic, and photophysical parameters, allowing for the in-silico screening of analogs with optimal properties for light harvesting and electron transfer. scispace.com Similarly, DFT calculations have been employed to model the formation of molecularly imprinted polymers. researchgate.net By calculating the binding energies between a template molecule derived from this compound and various functional monomers, researchers could predict the most stable complex, which was later confirmed experimentally, leading to a polymer with high selectivity. researchgate.net

This approach is also prevalent in computer-aided drug design. cardiff.ac.uk For example, computational screening and molecular dynamics simulations have been used to design novel inhibitors for viral proteases, such as that of SARS-CoV-2. nih.gov Starting from a known inhibitor containing a benzoic acid moiety, new analogs can be designed by adding or modifying functional groups—like an amino group on the benzene (B151609) ring—to improve binding affinity and inhibitory action against the target protein. nih.gov These computational predictions provide a rational basis for synthesizing novel analogs with enhanced therapeutic potential. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural and physicochemical properties of 3-(Dimethylamino)benzoic acid?

  • Methodological Answer : Key techniques include:

  • Melting Point Determination : Confirm purity using its reported melting point range of 148–150°C .
  • Spectroscopic Analysis : Use 1H^1H-NMR and IR spectroscopy to identify functional groups (e.g., dimethylamino and carboxylic acid moieties).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for structurally related benzoic acid derivatives .
    • Validation : Cross-reference experimental data with theoretical calculations (e.g., DFT) to validate molecular geometry.

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Methodological Answer :

  • Eschweiler-Clarke Methylation : React 3-aminobenzoic acid with formaldehyde and formic acid under reflux to introduce dimethylamino groups. Purify via recrystallization or column chromatography .
  • Multi-Step Synthesis : Use as a precursor in phthalide synthesis by reacting with aldehydes and anilines in acidic media, followed by oxidation .

Q. Which analytical techniques are optimal for quantifying this compound in biological or environmental samples?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with UV detection (λ ~254 nm) for sensitive quantification .
  • Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to confirm molecular weight (165.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the coordination chemistry of this compound enhance its utility in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Ligand Design : The dimethylamino group acts as a weak base, facilitating coordination with metals like tin(IV). Synthesize organotin(IV) complexes by reacting with triphenyltin chloride, and characterize via 119Sn^{119}Sn-NMR and X-ray diffraction .
  • Bioactivity Screening : Test cytotoxicity using MTT assays (e.g., IC50_{50} = 0.153 μg mL1^{-1} for triphenyltin derivatives) .

Q. What strategies resolve contradictions in bioactivity between this compound and its derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify the carboxylic acid group (e.g., esterification or amidation) to enhance membrane permeability. Compare IC50_{50} values of derivatives against parent compound .
  • Mechanistic Studies : Use fluorescence microscopy to assess apoptosis induction in cancer cells, linking bioactivity to tin coordination geometry .

Q. How can this compound be utilized in catalytic applications?

  • Methodological Answer :

  • Pd-Catalyzed Reactions : Incorporate into palladium complexes for cross-coupling reactions (e.g., methoxycarbonylation of styrene) .
  • Environmental Catalysis : Study degradation kinetics of chlorinated pollutants using peroxidase enzymes, where the compound acts as a redox mediator .

Q. What advanced derivatization approaches expand the functional utility of this compound?

  • Methodological Answer :

  • Schiff Base Formation : Condense with aldehydes to create diazenyl or imino ligands for transition metal complexes. Characterize via 1H^1H-NMR and single-crystal XRD .
  • Esterification : React with methanol/H2_2SO4_4 to produce methyl esters, improving solubility for pharmacological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.